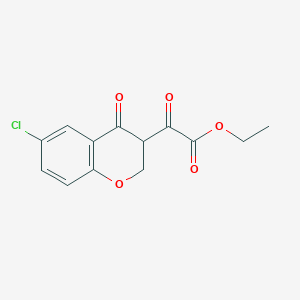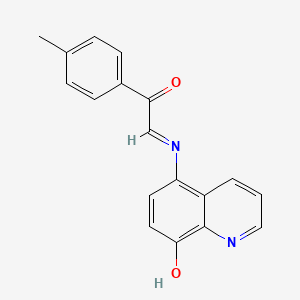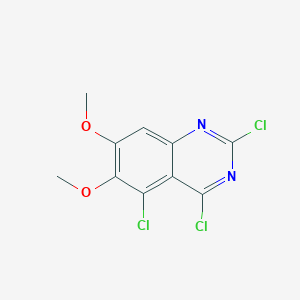
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . This compound is characterized by its chromanone core structure, which is substituted with a chloro group and an ethyl ester moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate typically involves the reaction of 6-chloro-4-oxochroman-3-yl acetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the chlorination of chromanone derivatives followed by esterification with ethyl oxalyl chloride. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s chromanone core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
2-(6-Chloro-4-oxochroman-3-yl)acetic acid: Shares a similar chromanone core but lacks the ethyl ester group.
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Contains a fluoro substituent instead of an ethyl ester.
3-Hydroxy-2-phenyl-4H-chromen-4-one: A chromone derivative with a hydroxy group and phenyl substitution.
Uniqueness: Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H11ClO5 |
|---|---|
Peso molecular |
282.67 g/mol |
Nombre IUPAC |
ethyl 2-(6-chloro-4-oxo-2,3-dihydrochromen-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H11ClO5/c1-2-18-13(17)12(16)9-6-19-10-4-3-7(14)5-8(10)11(9)15/h3-5,9H,2,6H2,1H3 |
Clave InChI |
XWZOTBYAIILBHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1COC2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)




![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)

